N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine
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Overview
Description
N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is a complex organic compound that features a thiazole ring, a dimethoxyphenyl group, and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine typically involves the reaction of 3,4-dimethoxyphenyl derivatives with thiazole compounds under specific conditions. One common method includes the use of acylation reactions where the thiazole ring is introduced to the dimethoxyphenyl group, followed by the addition of beta-alanine through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but differs in the acetamide moiety.
N-Benzoyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-beta-alanine: Similar structure but with a benzoyl group instead of the thiazole ring.
Uniqueness
N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .
Properties
Molecular Formula |
C16H18N2O5S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C16H18N2O5S/c1-22-12-4-3-10(7-13(12)23-2)16-18-11(9-24-16)8-14(19)17-6-5-15(20)21/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,19)(H,20,21) |
InChI Key |
GDPVAMZYNGIQFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCCC(=O)O)OC |
Origin of Product |
United States |
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